4-chloro-N-(2-methoxyethyl)-1,2,5-thiadiazol-3-amine
CAS No.: 1156936-13-8
Cat. No.: VC3176327
Molecular Formula: C5H8ClN3OS
Molecular Weight: 193.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1156936-13-8 |
|---|---|
| Molecular Formula | C5H8ClN3OS |
| Molecular Weight | 193.66 g/mol |
| IUPAC Name | 4-chloro-N-(2-methoxyethyl)-1,2,5-thiadiazol-3-amine |
| Standard InChI | InChI=1S/C5H8ClN3OS/c1-10-3-2-7-5-4(6)8-11-9-5/h2-3H2,1H3,(H,7,9) |
| Standard InChI Key | UHTAOUHPHJYKEX-UHFFFAOYSA-N |
| SMILES | COCCNC1=NSN=C1Cl |
| Canonical SMILES | COCCNC1=NSN=C1Cl |
Introduction
4-Chloro-N-(2-methoxyethyl)-1,2,5-thiadiazol-3-amine is a synthetic organic compound belonging to the thiadiazole family. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their five-membered ring structure. These compounds are widely studied due to their diverse biological and pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis
The synthesis of thiadiazole derivatives typically involves cyclization reactions using precursors such as thiosemicarbazides or hydrazine derivatives in the presence of oxidizing agents. Specific details for synthesizing 4-chloro-N-(2-methoxyethyl)-1,2,5-thiadiazol-3-amine were not explicitly found in the available literature but are likely to follow similar methodologies.
Spectroscopic Characterization
Thiadiazole derivatives are generally characterized using:
-
NMR Spectroscopy: Proton (^1H) and carbon (^13C) NMR provide insights into the chemical environment of the atoms.
-
Infrared (IR) Spectroscopy: Functional groups such as amines (-NH2), ethers (-OCH3), and chlorides (-Cl) exhibit characteristic absorption bands.
-
Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
Biological Activity
Thiadiazole derivatives often exhibit significant biological activities:
-
Antimicrobial Properties: Compounds with chlorine substitutions on thiadiazole rings have demonstrated activity against Gram-positive and Gram-negative bacteria as well as fungi.
-
Anticancer Potential: Some thiadiazoles inhibit cancer cell growth by targeting specific enzymes or pathways.
-
Anti-inflammatory Effects: Molecular docking studies suggest that thiadiazoles can act as inhibitors of enzymes like cyclooxygenase or lipoxygenase.
While specific data on the biological activity of 4-chloro-N-(2-methoxyethyl)-1,2,5-thiadiazol-3-amine was unavailable in the sources reviewed, related compounds in the thiadiazole family have shown promising results in preclinical studies.
Potential Applications
Based on its structure and known activities of related compounds:
-
Pharmaceuticals: As a lead compound for designing drugs targeting microbial infections or inflammation.
-
Agriculture: As a potential pesticide or fungicide due to its heterocyclic structure.
-
Material Science: Thiadiazoles are also explored for their electronic properties in organic semiconductors.
Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C5H8ClN3OS |
| Molecular Weight | 193.65 g/mol |
| Functional Groups | Thiadiazole ring, chlorine, methoxyethyl group |
| Biological Activities | Antimicrobial, anticancer (potentially inferred) |
| Characterization Techniques | NMR, IR, MS |
Research Gaps
Despite its potential significance:
-
No detailed synthesis protocol or specific biological evaluation data for this compound was found.
-
Further studies are needed to explore its pharmacokinetics and toxicity profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume